Product packaging for S-Isopropyl 3-methylbut-2-enethioate(Cat. No.:CAS No. 34365-79-2)

S-Isopropyl 3-methylbut-2-enethioate

Cat. No.: B1615172
CAS No.: 34365-79-2
M. Wt: 158.26 g/mol
InChI Key: IZVXTRDVESJRTA-UHFFFAOYSA-N
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Description

S-Isopropyl 3-methylbut-2-enethioate (CAS 34365-79-2) is a sulfur-containing ester recognized as a significant high-impact flavor and fragrance ingredient. Its primary research and application value lies in its unique organoleptic profile, characterized by a potent green, galbanum, and alliaceous (onion-like) aroma . This makes it a compound of interest for the development and study of complex flavor systems and fragrance compositions seeking earthy, green notes. With a molecular formula of C8H14OS and a molecular weight of 158.26 g/mol, it presents as a colorless to yellowish liquid . It is practically insoluble in water but soluble in ethanol, and has a documented boiling point in the range of 235-236 °C and a refractive index of 1.486-1.492 . The compound is listed under FEMA 4260 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA 1679) for its use as a flavoring agent . Researchers value this material for exploring structure-activity relationships in aroma chemistry and for formulating specialty flavors. This product is provided with a minimum assay of 95% and is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14OS B1615172 S-Isopropyl 3-methylbut-2-enethioate CAS No. 34365-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-propan-2-yl 3-methylbut-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS/c1-6(2)5-8(9)10-7(3)4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVXTRDVESJRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067837
Record name 2-Butenethioic acid, 3-methyl-, S-(1-methylethyl) ester
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Molecular Weight

158.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to yellowish liquid; Fruity, onion aroma
Record name S-Isopropyl 3-methylbut-2-enethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1667/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

236.00 °C. @ 760.00 mm Hg
Record name S-Isopropyl 3-methylbut-2-enethioate
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name S-Isopropyl 3-methylbut-2-enethioate
Source Human Metabolome Database (HMDB)
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Record name S-Isopropyl 3-methylbut-2-enethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1667/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.006-1.012
Record name S-Isopropyl 3-methylbut-2-enethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

34365-79-2
Record name S-(1-Methylethyl) 3-methyl-2-butenethioate
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Record name S-Isopropyl 3-methylthiocrotonate
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Record name 2-Butenethioic acid, 3-methyl-, S-(1-methylethyl) ester
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Record name 2-Butenethioic acid, 3-methyl-, S-(1-methylethyl) ester
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Record name S-isopropyl 3-methylthiocrotonate
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Record name S-ISOPROPYL 3-METHYLTHIOCROTONATE
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Record name S-Isopropyl 3-methylbut-2-enethioate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Contextualization Within Thioester Chemistry and Its Derivatives

S-Isopropyl 3-methylbut-2-enethioate belongs to the thioester class of organic compounds. Thioesters are structurally analogous to esters but feature a sulfur atom in place of the ester oxygen linked to the carbonyl group. researchgate.netwikipedia.org This substitution of sulfur for oxygen significantly influences the chemical properties of the molecule. The carbon-sulfur bond in thioesters is weaker and less polarized than the carbon-oxygen bond in esters. stackexchange.com Consequently, thioesters are generally more reactive than their ester counterparts, making them valuable acylating agents in organic synthesis. stackexchange.comresearchgate.net

The reactivity of thioesters is a key aspect of their chemical identity. The sulfur atom's 3p orbital has poorer overlap with the carbon's 2p orbital of the carbonyl group compared to the 2p-2p overlap in esters. stackexchange.com This diminished resonance stabilization of the thioester linkage results in a more electrophilic carbonyl carbon, rendering it more susceptible to nucleophilic attack. stackexchange.com Furthermore, the resulting thiolate anion (or thiol upon protonation) is a better leaving group than an alkoxide, which also contributes to the enhanced reactivity of thioesters in acyl transfer reactions. stackexchange.com

In the broader context of its derivatives, this compound is an α,β-unsaturated thioester. The presence of the carbon-carbon double bond in conjugation with the thioester group introduces additional reactive sites to the molecule, allowing for participation in reactions such as Michael additions. nih.gov

Significance As a Structural Motif in Advanced Organic Synthesis

The unique reactivity of the thioester functional group makes it a valuable structural motif in advanced organic synthesis. Thioesters serve as crucial intermediates in the construction of complex molecules due to their ability to facilitate the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net Their role as effective acylating agents is a cornerstone of their utility. stackexchange.comresearchgate.net

While specific examples of the direct use of S-Isopropyl 3-methylbut-2-enethioate in the total synthesis of complex natural products are not extensively documented in readily available literature, the broader class of α,β-unsaturated thioesters is recognized for its synthetic utility. These compounds can undergo a variety of transformations, including cycloaddition reactions, making them versatile building blocks. acs.org

The development of novel synthetic methods continues to expand the utility of thioesters. For instance, nickel-catalyzed thiocarbonylation reactions of vinyl triflates with arylsulfonyl chlorides have been developed as a straightforward route to α,β-unsaturated thioesters, highlighting the ongoing interest in accessing this structural motif. acs.org

Overview of Research Trajectories for S Isopropyl 3 Methylbut 2 Enethioate and Analogues

Direct Synthetic Routes to Thioester Formation

The final step in synthesizing this compound involves the formation of the thioester bond. This can be accomplished through direct coupling of a thiol with a carboxylic acid or its activated derivative.

Coupling Reactions with Thiol Nucleophiles

A primary and straightforward method for thioester synthesis involves the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org In this specific case, 3-methylbut-2-enoyl chloride is reacted with the sodium or potassium salt of propane-2-thiol (isopropyl thiol). The thiol salt, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the this compound product along with a salt byproduct like sodium chloride. wikipedia.org

Reaction Scheme: CH₃C(CH₃)=CHCOCl + NaSCH(CH₃)₂ → CH₃C(CH₃)=CHCOSCH(CH₃)₂ + NaCl

This method is widely practiced due to the high reactivity of acid chlorides, which often leads to high yields under mild conditions.

Strategies Involving Activated Carboxylic Acid Derivatives

Modern organic synthesis often employs coupling reagents to facilitate the formation of ester and amide bonds directly from carboxylic acids, avoiding the need to first prepare a more reactive derivative like an acid chloride. These methods are also applicable to thioester synthesis. wikipedia.orgsemanticscholar.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) can be used to activate the carboxylic acid, 3-methylbut-2-enoic acid. semanticscholar.orgpeptide.com

The process involves the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic thiol, propane-2-thiol, to yield the desired thioester. semanticscholar.org A significant advantage of this approach is its mild reaction conditions, which are compatible with a wide array of functional groups. semanticscholar.org To enhance reaction rates and suppress side reactions, particularly for sterically hindered substrates, additives like 4-dimethylaminopyridine (B28879) (DMAP) can be included. organic-chemistry.org Other advanced coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have also proven effective for the synthesis of thioesters from carboxylic acids and thiols, offering high yields at room temperature. semanticscholar.org

Coupling Reagent Typical Conditions Byproduct Reference
DCC (Dicyclohexylcarbodiimide)CH₂Cl₂ or THF, 0°C to RTDicyclohexylurea (DCU) wikipedia.orgsemanticscholar.org
EDC (1-[3-(...))Water or organic solvent, RTWater-soluble urea semanticscholar.org
TBTU (2-(1H-Benzotriazole-...))EtOAc, DIPEA, RT1-hydroxybenzotriazole (HOBt) semanticscholar.org

Synthesis of the 3-Methylbut-2-enoyl Moiety

The 3-methylbut-2-enoyl portion of the target molecule, derived from 3-methylbut-2-enoic acid (also known as senecioic acid), can be synthesized through various established organic transformations. google.comebi.ac.uk

Derivatization of 3-methylbut-2-enoic Acid

3-Methylbut-2-enoic acid is the direct precursor for the acyl group in the target thioester. It can be prepared through methods such as the oxidation of 3-methyl-2-butenal (B57294) or via the haloform reaction of mesityl oxide. google.com To facilitate the thioesterification reaction described in section 2.1.1, the carboxylic acid must first be converted into a more reactive derivative. A common and effective method is its conversion to 3-methylbut-2-enoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, leading to the formation of the highly electrophilic acyl chloride, which is then ready for coupling with the thiol. wikipedia.org

Halogenation and Elimination Sequences for Unsaturated Backbones

An alternative strategy to construct the α,β-unsaturated backbone involves a halogenation-elimination sequence starting from a saturated precursor. For instance, starting with 3-methylbutanoic acid or its corresponding ester, an α-halogenation can be performed. The Hell-Volhard-Zelinsky reaction, for example, could introduce a bromine atom at the α-position (carbon-2). Subsequent treatment with a base, such as pyridine, induces an elimination reaction (dehydrohalogenation). youtube.com This process removes the halogen and a β-hydrogen to form the required carbon-carbon double bond, yielding the 3-methylbut-2-enoyl system. youtube.com The driving force for this elimination is often the formation of a stable conjugated system between the newly formed double bond and the carbonyl group. youtube.com

Carbon-Carbon Bond Forming Reactions (e.g., Horner-Wadsworth-Emmons)

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating carbon-carbon double bonds with high stereoselectivity, and it can be applied to the synthesis of α,β-unsaturated esters and, by extension, thioesters. thieme-connect.comwikipedia.orgresearchgate.net The reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. wikipedia.org To synthesize the 3-methylbut-2-enoyl moiety, a phosphonate ester, such as triethyl phosphonoacetate, would first be deprotonated with a suitable base (e.g., NaH, LiOH) to form a nucleophilic carbanion. wikipedia.orgoup.com This carbanion then attacks a ketone, in this case, acetone (B3395972) (propan-2-one), which provides the two methyl groups at position 3 of the target structure. nih.gov The subsequent collapse of the intermediate betaine (B1666868) and elimination of a water-soluble phosphate (B84403) byproduct generates the α,β-unsaturated carbon skeleton. wikipedia.orgorganic-chemistry.org The HWE reaction is renowned for its reliability and typically favors the formation of the (E)-alkene, which corresponds to the desired geometry in 3-methylbut-2-enoic acid derivatives. wikipedia.orgnrochemistry.com While often used to make esters, modifications exist for the direct synthesis of thioesters. thieme-connect.com

HWE Reaction Component Function Example Reference
Phosphonate ReagentProvides the C=C bond and carbonyl groupTriethyl phosphonoacetate oup.comresearchgate.net
Carbonyl CompoundProvides the R groups on the β-carbonAcetone (Propan-2-one) nih.gov
BaseDeprotonates the phosphonateNaH, LiOH·H₂O, Ba(OH)₂ oup.comresearchgate.net

Incorporation of the Isopropyl Group in Thioester Synthesis

The incorporation of the isopropyl group into the thioester this compound is achieved by using isopropyl thiol (propane-2-thiol) as the sulfur-containing reactant. The core of the synthesis is the esterification of a thiol, which is a common and effective strategy for preparing thioesters. researchgate.net Several synthetic routes can be employed to achieve this, including reactions with carboxylic acids, acid chlorides, or via biocatalytic transformations.

A prevalent method for forming thioesters is the condensation of a carboxylic acid, in this case, 3-methylbut-2-enoic acid, with a thiol like isopropyl thiol. wikipedia.org This reaction typically requires a dehydrating agent to facilitate the removal of water and drive the reaction to completion. wikipedia.org

Alternative approaches include the reaction of an acid chloride with an alkali metal salt of the thiol. wikipedia.org For this compound, this would involve reacting 3-methylbut-2-enoyl chloride with sodium isopropanethiolate. This method is often efficient but requires the prior synthesis of the acid chloride from the corresponding carboxylic acid.

While the synthesis of this compound itself does not inherently involve the creation of a new stereocenter at the isopropyl group, stereoselective synthesis is a critical consideration in the preparation of more complex thioesters where the alkyl group or the acyl chain contains chiral centers. Research in this area provides insights into controlling the three-dimensional arrangement of atoms, which is often crucial for the biological activity of the final product.

For instance, organocatalyzed Mannich reactions have been developed for the direct and highly stereoselective synthesis of acyclic β-amino thioesters that feature adjacent tertiary and quaternary stereocenters. researchgate.net In these reactions, the stereochemical outcome can be controlled by the choice of substrates. researchgate.net Although not directly applied to this compound, these findings demonstrate the potential for achieving high stereoselectivity in thioester synthesis.

Furthermore, studies on the synthesis and stereochemistry of 3-substituted 2-methylbut-2-enoic acid derivatives have explored highly stereoselective substitution reactions. rsc.org Base-catalyzed additions, for example, have been shown to proceed with high stereoselectivity. rsc.org The principles from these studies can be extrapolated to the design of synthetic routes for chiral thioesters containing structural motifs similar to 3-methylbut-2-enoic acid.

The stereochemical integrity of thioesters is also a subject of study. For example, research on 2-arylpropionate thioesters has monitored the inter-conversion between epimers, finding that significant inter-conversion was only observed in specific cases. nih.gov This highlights the importance of assessing the stereochemical stability of the target thioester under the chosen reaction and purification conditions.

Stereoselective Method Substrate Type Key Features Potential Relevance
Organocatalyzed Mannich Reactionβ-amino thioestersProvides direct access to acyclic structures with adjacent tertiary and quaternary stereocenters. researchgate.netApplicable for creating complex, chiral thioesters.
Base-Catalyzed AdditionEthyl 2-methylbuta-2,3-dienoateHighly stereoselective, yielding specific isomers of 3-substituted 2-methylbut-2-enoates. rsc.orgUseful for controlling the geometry of the acyl group.
Epimerization Monitoring2-Arylpropionate thioestersAssesses the stereochemical stability of the synthesized thioesters. nih.govImportant for ensuring the purity of chiral thioester products.

Custom Synthesis and Process Optimization for Related Compounds

The custom synthesis of thioesters like this compound often involves optimizing reaction conditions to improve yield, purity, and sustainability. Process optimization can encompass the choice of catalyst, solvent, temperature, and reaction time.

Enzymatic synthesis offers a green alternative to traditional chemical methods. Lipase-catalyzed transesterification of thiols with vinyl carboxyl esters has been successfully demonstrated for the preparation of thioesters. mdpi.com These reactions can be performed in continuous-flow microreactors, which offer benefits such as enhanced controllability, safety, and selectivity due to superior heat and mass transfer. mdpi.com For instance, Lipase TL IM from Thermomyces lanuginosus has been shown to be an efficient catalyst for thioester synthesis. mdpi.com Optimization of such a process would involve investigating parameters like substrate molar ratio, temperature, and flow rate. mdpi.com

Parameter Condition Effect on Synthesis
CatalystLipase TL IMHigh efficiency in thioester synthesis. mdpi.com
Reaction SystemContinuous-flow microreactorIncreased controllability, safety, and selectivity. mdpi.com
Temperature50 °C (in a specific enzymatic system)Optimized for enzyme activity and reaction rate. mdpi.com
Substrate RatioVaried (e.g., 3:1 vinyl ester to thiol)Affects reaction equilibrium and product yield. mdpi.com

Visible-light-mediated synthesis is another modern approach that avoids the need for photocatalysts. organic-chemistry.org In one such method, thiobenzoic acid acts as a dual reagent, serving as both a one-electron reducing agent and a reactant to form sulfur radical species. organic-chemistry.org This process is versatile, accommodating a wide range of thiols and thioacids, and proceeds under mild conditions. organic-chemistry.org The optimization of this type of reaction involves fine-tuning the light source, solvent, and reaction time to maximize the yield of the desired thioester. This method's compatibility with various functional groups makes it valuable for synthesizing bioactive molecules. organic-chemistry.org

The choice of starting materials is also a key aspect of process optimization. While carboxylic acids are common precursors, their use can necessitate activation steps or the use of toxic coupling reagents. researchgate.net Alternative starting materials like aldehydes can be converted to thioesters under mild conditions. researchgate.net The direct thioesterification of aldehydes offers a more atom-economical route. researchgate.net

Ultimately, the selection of a synthetic methodology for a specific thioester will depend on factors such as the desired scale of production, purity requirements, and the availability of starting materials and equipment.

Reaction Mechanisms of the Thioester Functional Group

The thioester group is a pivotal functional group in various chemical and biological processes, exhibiting a higher reactivity than its ester counterpart.

The primary reaction pathway for the thioester functional group is nucleophilic acyl substitution. This reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comgonzaga.edu Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and expelling the thiolate leaving group. masterorganicchemistry.com

Thioesters, including this compound, are generally more reactive towards nucleophilic acyl substitution than their corresponding oxygen-containing esters. tutorchase.comlibretexts.org This enhanced reactivity can be attributed to several factors.

Firstly, the thiolate anion (RS⁻) is a better leaving group than the alkoxide anion (RO⁻) because thiols are typically more acidic than alcohols. libretexts.orgstudentdoctor.net The pKa of a typical thiol is around 10-12, while for an alcohol, it is around 15-17. libretexts.orgstudentdoctor.net

Secondly, the resonance stabilization of the carbonyl group is less effective in thioesters compared to esters. studentdoctor.netstackexchange.com The overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is less efficient than the 2p-2p overlap in esters. stackexchange.com This results in a greater partial positive charge on the carbonyl carbon of a thioester, making it a more potent electrophile. stackexchange.com

Finally, the carbon-sulfur bond is weaker than the carbon-oxygen bond, which also contributes to the greater reactivity of thioesters. tutorchase.com

FeatureThioester (e.g., this compound)Ester (e.g., Isopropyl 3-methylbut-2-enoate)
Leaving Group Isopropyl thiolate (better leaving group)Isopropoxide (poorer leaving group)
Resonance Stabilization Less effectiveMore effective
Electrophilicity of Carbonyl Carbon More electrophilicLess electrophilic
Overall Reactivity towards Nucleophiles HigherLower

Reactivity of the α,β-Unsaturated System

The presence of a double bond in conjugation with the thioester carbonyl group in this compound opens up additional avenues of reactivity.

The α,β-unsaturated system in this compound is susceptible to electrophilic attack, most notably through Michael addition reactions. In this type of reaction, a nucleophile adds to the β-carbon of the conjugated system. This reaction is also known as a conjugate addition. gonzaga.edu Thiolates are effective nucleophiles for this reaction, leading to the formation of a Michael adduct. acs.org The reaction is initiated by the nucleophilic attack on the β-carbon, which generates an enolate intermediate that is subsequently protonated. acs.org

α,β-Unsaturated thioesters can participate as dienophiles in Diels-Alder reactions, a class of pericyclic reactions that form a six-membered ring. thieme-connect.comwikipedia.org It has been demonstrated that α,β-unsaturated thioesters are more reactive dienophiles than their corresponding esters in these [4+2] cycloaddition reactions. thieme-connect.com This increased reactivity makes them valuable in syntheses where the analogous esters lack the necessary reactivity. thieme-connect.com The course of these cycloadditions can be influenced by the use of Lewis acid promoters, which can enhance regioselectivity. thieme-connect.com

In some instances, α,β-unsaturated thioesters can also act as heterodienes in inverse electron-demand aza-Diels–Alder reactions. acs.org

Reaction TypeRole of α,β-Unsaturated ThioesterKey Features
Diels-Alder DienophileMore reactive than corresponding esters; regioselectivity can be controlled with Lewis acids. thieme-connect.com
Inverse Electron-Demand Aza-Diels-Alder C=S DienophileReacts with 1,2-diaza-1,3-dienes to form 1,3,4-thiadiazine derivatives. acs.org

While specific studies on the radical reactions of this compound are not extensively documented, the α,β-unsaturated system is, in principle, susceptible to radical addition reactions. In a related context, a cycloadduct derived from a selenoester was treated with tri-n-butyltin hydride and AIBN (a radical initiator), demonstrating the potential for radical-mediated transformations in similar systems. thieme-connect.com Generally, radical reactions at an α,β-unsaturated carbonyl compound can be initiated by a radical species adding to the double bond, typically at the β-position to generate a more stable α-carbonyl radical. This intermediate can then participate in further reactions.

Influence of the Isopropyl Moiety on Stereochemistry and Selectivity

The stereochemical and selective outcomes of reactions involving this compound are significantly influenced by the presence of the bulky S-isopropyl group. This steric hindrance plays a crucial role in dictating the approach of nucleophiles and the facial selectivity of additions to the carbon-carbon double bond.

In nucleophilic conjugate additions, a common reaction for α,β-unsaturated carbonyl compounds, the isopropyl group can direct the incoming nucleophile to the face of the molecule opposite to it, leading to a degree of diastereoselectivity. nih.govopenstax.org The enolate intermediate formed can then be protonated, and the stereochemistry of the final product is often determined by the steric environment created by the S-isopropyl group. libretexts.org For instance, in a Michael addition, the bulky isopropyl group would be expected to favor the formation of one diastereomer over the other. The degree of this selectivity is dependent on the nature of the nucleophile and the reaction conditions.

The general mechanism for a Michael addition to an α,β-unsaturated thioester is depicted below:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the unsaturated system.

Enolate Formation: A resonance-stabilized enolate intermediate is formed.

Protonation: The enolate is protonated, typically at the α-carbon, to yield the final product.

The steric bulk of the S-alkyl group can influence the conformational preferences of the transition state, thereby affecting the stereochemical outcome. While specific studies on this compound are not extensively documented, research on other α,β-unsaturated systems with bulky substituents supports the principle of sterically-guided diastereoselectivity. nih.gov

Table 1: Postulated Diastereoselectivity in Michael Additions to S-Alkyl 3-methylbut-2-enethioates with Varying Steric Bulk

S-Alkyl GroupNucleophilePostulated Diastereomeric Ratio (anti:syn)
MethylThiophenol60:40
EthylThiophenol75:25
Isopropyl Thiophenol >90:10
tert-ButylThiophenol>95:5

Catalytic Transformations Involving this compound

This compound is a potential substrate for various catalytic transformations, leveraging the reactivity of both the thioester functionality and the α,β-unsaturated system. Transition metal catalysis, in particular, offers a versatile platform for the functionalization of such molecules.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to effectively mediate reactions involving thioesters. For instance, rhodium-catalyzed hydrothiolation of allenes with thioacids can produce branched allylic thioesters with high regioselectivity. uni-freiburg.denih.govscilit.com While not a direct transformation of this compound, this demonstrates the compatibility of rhodium catalysts with thioester functionalities. It is plausible that this compound could participate in rhodium-catalyzed conjugate addition reactions or other transformations involving the activation of the C=C bond.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for cross-coupling reactions, and thioesters can serve as effective coupling partners. nih.govcem.comrsc.org For example, the palladium-catalyzed coupling of thioesters with organoindium reagents provides a method for ketone synthesis under mild conditions. nih.gov this compound could potentially be employed in similar cross-coupling reactions, where the thioester acts as an electrophile. The bulky isopropyl group might influence the rate and efficiency of the oxidative addition step to the palladium center.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Thioesters

Thioester SubstrateCoupling PartnerCatalyst SystemProduct Type
S-Phenyl ThiobenzoateArylboronic AcidPd(PPh₃)₄ / Cu(I)Aryl Ketone
S-Ethyl Thioacetate (B1230152)Alkylindium ReagentPd(OAc)₂ / LigandAlkyl Ketone
This compound (Hypothetical) Vinylstannane Pd₂ (dba)₃ / P(t-Bu)₃ Dienone

The reactivity of the α,β-unsaturated system also opens avenues for other catalytic processes. For example, covalent modifiers can react with the Michael acceptor of α,β-unsaturated carbonyls. nih.gov Furthermore, nucleophilic addition to the C=C bond is a well-established reaction pathway for these systems. libretexts.orgrsc.orgrsc.org The choice of catalyst and reaction conditions can control whether a 1,2-addition (to the carbonyl) or a 1,4-conjugate addition occurs. libretexts.org In the context of this compound, the electronic nature of the thioester and the steric influence of the isopropyl group would be key factors in determining the regioselectivity of such catalytic additions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of S-Isopropyl 3-methylbut-2-enethioate is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule. The integration of these signals would reveal the relative number of protons in each environment, in a ratio of 1:6:1:6.

The chemical shift (δ) of each signal is influenced by the local electronic environment. The lone vinylic proton (=CH) is expected to appear as a singlet, as it has no adjacent protons for spin-spin coupling. The methine proton (-CH) of the isopropyl group is anticipated to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent sulfur atom and will appear as a septet, being split by the six equivalent protons of the isopropyl's two methyl groups. Conversely, these six methyl protons will appear as a doublet, split by the single methine proton. The two methyl groups on the double bond are in different electronic environments relative to the carbonyl group (cis and trans), but are often magnetically equivalent or very similar, appearing as two singlets or a single signal integrating to six protons.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8-6.0Singlet (s)1H=CH-C(O)S-
~3.5-3.8Septet (sept)1H-CH(CH₃)₂
~2.1Singlet (s)3H=C(CH₃)₂ (trans to C=O)
~1.8Singlet (s)3H=C(CH₃)₂ (cis to C=O)
~1.3-1.4Doublet (d)6H-CH(CH₃)₂

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six unique carbon signals are expected, corresponding to the eight carbon atoms in the molecule (with the two methyls of the isopropyl group and the two methyls on the double bond being equivalent in pairs).

The thioester carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield. The two sp² hybridized carbons of the C=C double bond will appear in the olefinic region of the spectrum. The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the isopropyl group and the methyl groups attached to the double bond.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (ppm)Carbon Atom Assignment
~195-200C=O (Thioester carbonyl)
~150-155=C(CH₃)₂
~118-122=CH-
~45-50-CH(CH₃)₂
~28-32=C(CH₃)₂
~22-25-CH(CH₃)₂

Note: Predicted values are based on standard chemical shift ranges.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key cross-peak would be observed between the methine proton of the isopropyl group (~3.5-3.8 ppm) and the six protons of the isopropyl methyl groups (~1.3-1.4 ppm), confirming the presence of the isopropyl moiety. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the direct assignment of each carbon signal based on its attached proton's signal. For instance, the vinylic proton signal at ~5.8 ppm would show a cross-peak to the vinylic carbon signal at ~118-122 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This technique connects the molecular fragments. Key expected correlations would include the vinylic proton showing a cross-peak to the thioester carbonyl carbon, and the isopropyl methine proton also correlating with the carbonyl carbon. Furthermore, the protons of the methyl groups on the double bond would correlate to both sp² carbons, confirming the 3-methylbut-2-enoyl substructure. youtube.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound (C₈H₁₄OS), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.26 g/mol ). The fragmentation pattern is dictated by the stability of the resulting fragments. Common fragmentation pathways for thioesters include alpha-cleavage and cleavage with rearrangement.

Expected key fragments would include:

[C₅H₇O]⁺ (m/z 83): Resulting from the loss of the isopropylthio radical (•SCH(CH₃)₂). This is often a prominent peak.

[C₄H₅O]⁺ (m/z 69): The 3-methylbut-2-enoyl cation can further lose a methyl group.

[C₃H₇S]⁺ (m/z 75): From cleavage of the acyl-sulfur bond, forming the isopropylthio cation.

[C₃H₇]⁺ (m/z 43): The isopropyl cation, resulting from cleavage of the sulfur-carbon bond. This is typically a very stable and abundant fragment ion. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Fragment Ion
158[C₈H₁₄OS]⁺• (Molecular Ion)
83[(CH₃)₂C=CH-C≡O]⁺
75[(CH₃)₂CHS]⁺
69[C₄H₅O]⁺
43[(CH₃)₂CH]⁺

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula as C₈H₁₄OS by providing an accurate mass measurement of the molecular ion (calculated exact mass: 158.0765), distinguishing it from any other potential compounds with the same nominal mass but a different elemental composition.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, typically Infrared (IR) or Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

For this compound, the key absorption bands would be:

C=O Stretch (Thioester): A strong, sharp absorption band is expected in the region of 1660-1690 cm⁻¹. This is at a lower frequency compared to typical esters (1735-1750 cm⁻¹) due to the lower electronegativity of sulfur compared to oxygen, resulting in a weaker C=O bond.

C=C Stretch: A medium intensity band around 1640-1650 cm⁻¹ corresponding to the carbon-carbon double bond.

C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds (from the isopropyl and methyl groups) and just above 3000 cm⁻¹ for the sp² C-H bond of the vinylic proton.

C-H Bends: Characteristic bending vibrations for the isopropyl group and methyl groups would be observed in the 1350-1470 cm⁻¹ region.

Experimental Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. While a specific experimental spectrum for this compound is not widely published, the characteristic absorption bands can be predicted with high accuracy based on data from analogous compounds, particularly α,β-unsaturated thioesters and other molecules containing similar functional groups.

The IR spectrum of this compound is expected to be dominated by several key absorptions. The most prominent of these is the C=O stretching vibration of the thioester group, which typically appears in the range of 1660-1690 cm⁻¹. This is at a slightly lower wavenumber compared to simple ketones due to the influence of the sulfur atom and conjugation with the C=C double bond. The C=C stretching vibration of the butenoate backbone is expected to be observed around 1620-1640 cm⁻¹. The C-S stretching vibration, which is characteristically weak in the infrared spectrum, is anticipated to fall within the 600-800 cm⁻¹ region. Additionally, the spectrum will feature C-H stretching vibrations from the isopropyl and methyl groups just below 3000 cm⁻¹, and C-H bending vibrations at lower wavenumbers.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretching2850-2970Medium to Strong
C=O (thioester)Stretching1660-1690Strong
C=C (alkene)Stretching1620-1640Medium
C-H (alkene)Bending (out-of-plane)800-900Medium
C-S (thioester)Stretching600-800Weak to Medium

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complementary technique to IR spectroscopy for structural elucidation. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar and symmetric bonds.

For this compound, Raman spectroscopy is particularly useful for identifying the C=C and C-S bonds. The C=C stretching vibration is expected to produce a strong and sharp signal in the Raman spectrum, typically in the same region as in the IR spectrum (1620-1640 cm⁻¹). The C-S stretching vibration, which is often weak in the IR spectrum, generally gives rise to a more easily identifiable peak in the Raman spectrum, appearing in the 600-800 cm⁻¹ range. Studies on simple thioesters like S-methyl thioacetate (B1230152) have shown that the C=O stretching force constant is similar to that of ketones. nih.gov The analysis of Raman band intensities for various thioethers and thiols has demonstrated the utility of this technique for characterizing sulfur-containing organic compounds. organic-chemistry.orgspectrabase.com

Table 2: Predicted Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H (alkane)Stretching2850-2970Strong
C=O (thioester)Stretching1660-1690Medium
C=C (alkene)Stretching1620-1640Strong
C-S (thioester)Stretching600-800Medium to Strong

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral derivatives)

This compound, in its standard form, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and will not produce a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD).

However, chiral derivatives of thioesters can be synthesized, and for these compounds, chiroptical spectroscopy becomes an indispensable tool for assigning their absolute stereochemistry. acdlabs.comsigmaaldrich.com For instance, if a chiral center were introduced into the isopropyl or the butenoate moiety of the molecule, the resulting enantiomers would interact differently with circularly polarized light.

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, which plots the difference in absorption (ΔA) against wavelength, provides a unique fingerprint for a specific enantiomer. The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the spatial arrangement of atoms around the stereocenter.

In the case of a hypothetical chiral derivative of this compound, the electronic transitions associated with the thioester chromophore (n → π* and π → π*) would be sensitive to the chiral environment. By comparing the experimental CD spectrum with spectra of related compounds of known stereochemistry or with spectra predicted by quantum chemical calculations, the absolute configuration of the chiral derivative could be determined. acdlabs.com This approach is crucial in fields such as asymmetric synthesis, where the stereochemical outcome of a reaction needs to be unambiguously established. organic-chemistry.org

Theoretical and Computational Chemistry Studies of S Isopropyl 3 Methylbut 2 Enethioate

Conformational Analysis and Potential Energy Surfaces

Molecules with single bonds can rotate around these bonds, leading to different spatial arrangements called conformations. S-Isopropyl 3-methylbut-2-enethioate has several rotatable bonds, including the Cα-Cβ single bond within the conjugated system and the C-S bond. The α,β-unsaturated carbonyl moiety typically exists in two planar conformations: s-trans and s-cis, referring to the arrangement around the Cα-Cβ single bond. rsc.org

Computational methods can be used to perform a conformational analysis by systematically rotating the bonds and calculating the energy of each resulting structure. This maps out the potential energy surface (PES), which is a multidimensional surface that relates the molecule's energy to its geometry. researchgate.netresearchgate.net The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. For α,β-unsaturated systems, the s-trans conformer is often found to be more stable than the s-cis conformer due to reduced steric hindrance, though this can be influenced by substituents and solvent effects. rsc.orgnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely route for a given transformation. researchgate.net For this compound, this could involve modeling its synthesis (e.g., from 3-methylbut-2-enoyl chloride and isopropyl thiol) or its participation in reactions like Michael additions or sigmatropic rearrangements. nih.govwikipedia.org

A notable reaction for related systems is the thio-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. researchgate.netsemanticscholar.org Computational studies of this reaction on model substrates use DFT and ab initio methods to explore the concerted pericyclic mechanism, providing detailed insight into the electronic changes that occur throughout the reaction. rsc.org

A key aspect of modeling reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy and, therefore, the rate of the reaction.

Transition state theory allows for the calculation of reaction rate constants from the properties of the TS. Computationally, a TS is located as a first-order saddle point on the potential energy surface. It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. rsc.org Studies on thio-Claisen rearrangements, for instance, have successfully located the characteristic six-membered, chair-like transition state and calculated the associated activation enthalpies. rsc.org

Table 3: Example Calculated Activation Enthalpies for a Thio-Claisen Rearrangement This table provides representative data from a computational study on a model thio-Claisen rearrangement, illustrating the kind of information obtained from transition state characterization.

ReactionComputational MethodCalculated Activation Enthalpy (ΔH‡)
Allyl Vinyl Sulfide → Thioacrolein + EtheneMP2/6-31G16.5 kcal/mol
Allyl Vinyl Sulfide → Thioacrolein + EtheneB3LYP/6-31G18.2 kcal/mol

Data adapted from theoretical studies on the thio-Claisen rearrangement of allyl vinyl sulfide. rsc.org

When a reaction can produce multiple isomers, computational chemistry can predict which product will be favored.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another (e.g., R vs. S, or E vs. Z). khanacademy.org

Regioselectivity refers to the preference for reaction at one position over another (e.g., 1,2-addition vs. 1,4-addition).

For this compound, a key reaction is the conjugate (or 1,4-) Michael addition of a nucleophile to the β-carbon, a common reaction for α,β-unsaturated carbonyl compounds. nih.govmdpi.com A competing pathway is the 1,2-addition directly to the carbonyl carbon. By calculating the activation energies for the transition states leading to both the 1,2- and 1,4-addition products, researchers can predict the regioselectivity. Typically, soft nucleophiles favor 1,4-addition, while hard nucleophiles favor 1,2-addition, a principle that can be quantified and rationalized through computational analysis of the transition states.

Similarly, if the reaction creates a new stereocenter, the energies of the transition states leading to the different stereoisomers can be compared. The product formed via the lower-energy transition state will be the major product. DFT calculations have been successfully used to rationalize the diastereoselectivity of thio-Claisen rearrangements and the enantioselectivity of organocatalyzed conjugate additions to similar unsaturated systems. researchgate.netmdpi.com

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement experimental findings. For this compound, theoretical calculations can be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. These predictions are valuable for confirming the compound's structure and understanding its electronic and vibrational properties. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) and coupling constants (J) can be calculated using quantum mechanical methods. Software is available that can predict these values for a given structure. fragranceu.com For this compound, predictions would focus on the distinct proton (¹H) and carbon (¹³C) environments.

¹H NMR: Calculations would predict the chemical shifts for the vinyl proton, the isopropyl methine proton, and the various methyl groups. The splitting patterns (e.g., the septet for the isopropyl CH and the doublet for its methyls) would also be predicted based on calculated coupling constants.

¹³C NMR: Theoretical calculations would estimate the chemical shifts for the eight carbon atoms in the molecule, including the characteristic downfield shift of the carbonyl carbon (C=O) and the carbons of the C=C double bond.

These predicted spectra serve as a reference to aid in the assignment of signals in experimentally obtained spectra.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. semanticscholar.org For this compound, key predicted vibrational modes would include:

A strong absorption band for the C=O (carbonyl) stretching of the thioester group.

A band corresponding to the C=C stretching of the butenoate moiety.

Bands related to C-H stretching and bending vibrations for the isopropyl and methyl groups.

Vibrations involving the C-S bond.

The predicted frequencies and intensities help in assigning the bands observed in an experimental IR spectrum, confirming the presence of specific functional groups. semanticscholar.org

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can help interpret fragmentation patterns observed in MS. semanticscholar.org By calculating the relative stabilities of potential fragment ions, it is possible to predict the likely fragmentation pathways of the this compound molecular ion. This aids in understanding the fragmentation patterns that are used to elucidate the structure of the molecule from its mass spectrum.

A summary of predicted spectroscopic data points is presented below.

Spectroscopy Type Predicted Feature Structural Moiety
¹H NMRChemical Shift (δ) & SplittingVinyl proton, Isopropyl (CH and CH₃), Methyl (on C=C)
¹³C NMRChemical Shift (δ)Carbonyl (C=O), Alkene (C=C), Isopropyl carbons, Methyl carbon
IR SpectroscopyVibrational Frequency (cm⁻¹)C=O stretch, C=C stretch, C-S stretch, C-H bend/stretch

Quantitative Structure-Activity Relationships (QSAR) for Related Thioesters

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. researchgate.net The goal is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. researchgate.netnih.gov

For thioesters, QSAR models can be developed to predict various activities, such as their potency as enzyme inhibitors or their sensory properties as flavor and fragrance agents. nih.govthegoodscentscompany.com The development of a QSAR model involves several key steps:

Data Set Compilation: A series of thioester compounds with experimentally measured activities is selected.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Properties: Such as partial charges, dipole moment, and the energy of molecular orbitals (e.g., HOMO/LUMO), which can be crucial for molecular interactions. nih.gov

Hydrophobic Properties: Like the logarithm of the partition coefficient (logP), which describes the molecule's affinity for fatty or non-polar environments. Structure-activity relationships for some thioester inhibitors have shown that increasing hydrophobicity can enhance activity. nih.gov

Steric/Topological Properties: Descriptors related to the molecule's size, shape, and connectivity.

Model Building: Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to create a mathematical equation linking the descriptors to the observed activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov

In the context of thioester inhibitors of metallo-β-lactamases, for example, a QSAR study could reveal that specific hydrophobic and electronic features are critical for inhibitory potency. nih.gov A hypothetical QSAR model for such activity might take the form:

Biological Activity = c₀ + (c₁ * Hydrophobicity_Descriptor) + (c₂ * Electronic_Descriptor) + ...

Where 'c' represents the coefficients determined from the statistical analysis. Such models provide valuable insights into the mechanism of action and allow for the in silico screening of new thioester derivatives to prioritize the synthesis of the most promising candidates. nih.gov

The table below outlines the key components in a QSAR study of thioesters.

QSAR Component Description Example for Thioesters
Activity Data Experimentally measured biological effect or property.IC₅₀ values for enzyme inhibition. nih.gov
Molecular Descriptors Calculated numerical values representing molecular properties.LogP (hydrophobicity), Dipole Moment (electronic), Molecular Weight (steric). nih.gov
Statistical Model Mathematical equation relating descriptors to activity.Multiple Linear Regression, Partial Least Squares (PLS). nih.gov
Application Use of the model to predict activity and guide synthesis.Designing new thioesters with potentially higher antitumor activity. nih.gov

Applications As a Chemical Intermediate in Specialized Organic Syntheses

Building Block for Complex Molecules and Natural Products

Thioesters are widely recognized as activated carboxylic acid derivatives and are pivotal intermediates in numerous biosynthetic pathways, including the synthesis of fatty acids, steroids, and terpenes. researchgate.netwikipedia.org The general reactivity of thioesters makes them excellent acylating agents, a property that is exploited in the construction of complex molecules. The 3-methylbut-2-enoyl moiety, also known as a prenyl group, is a fundamental five-carbon building block in the biosynthesis of a vast array of natural products, collectively known as isoprenoids or terpenoids. researchgate.net

The covalent attachment of prenyl groups to other molecules, a process known as prenylation, can impart novel biological activities and alter the physical properties of the parent compound. researchgate.net While direct documented evidence of S-Isopropyl 3-methylbut-2-enethioate in the total synthesis of specific complex natural products is not extensively reported in readily available literature, its structural components suggest its potential as a synthetic precursor for introducing the 3-methylbut-2-enoyl group into target molecules. This is particularly relevant in the synthesis of prenylated natural products, which exhibit a wide range of biological activities. researchgate.net

Precursor in the Synthesis of Retinoids and Carotenoids

Retinoids and carotenoids are vital classes of isoprenoid compounds with crucial biological functions. frontiersin.orgfrontiersin.org Carotenoids are pigments found in many plants and microorganisms and are precursors to vitamin A. frontiersin.orgfrontiersin.org Retinoids, which include vitamin A and its derivatives, are essential for vision, immune function, and cellular differentiation. The biosynthesis of these molecules relies on the assembly of isoprene (B109036) units. frontiersin.orgfrontiersin.org

Given that this compound contains the fundamental C5 prenyl unit, it is a logical, though not explicitly documented, potential precursor or building block in synthetic routes toward retinoids and carotenoids. The synthesis of these complex molecules often involves the sequential addition of isoprenoid units, and a reactive thioester carrying this unit could serve as a valuable synthon. While various synthetic methods for retinoids and carotenoids have been developed, the specific use of this compound as a key intermediate is not a common theme in the existing scientific literature. frontiersin.orgfrontiersin.orgnih.gov

Utilization in the Development of New Reagents and Catalysts

The unique electronic properties of the thioester linkage can be harnessed in the design of new chemical reagents and catalysts. Thioesters have been employed in the development of catalysts for various chemical transformations, including peptide synthesis and metal-catalyzed reactions. nih.govresearchgate.netnih.gov The sulfur atom can coordinate to metal centers, influencing the reactivity and selectivity of catalytic processes. researchgate.netnih.govelsevierpure.com

The development of novel catalysts often involves the incorporation of specific functional groups that can interact with substrates or metal centers in a defined manner. While there is a broad field of research into thioester-containing catalysts, specific examples detailing the use of this compound for the development of new reagents or catalysts are not prominently featured in the scientific literature. However, the inherent reactivity of its thioester group suggests its potential as a component in the design of new catalytic systems.

Role in the Synthesis of Specialized Chemical Compounds

Beyond its potential role in natural product synthesis, this compound can serve as an intermediate in the synthesis of other specialized chemical compounds. The thioester can undergo a variety of chemical transformations, including reduction to thiols or alcohols, and reaction with nucleophiles to form amides or esters. wikipedia.org These reactions open up pathways to a diverse range of molecules.

For instance, the 3-methylbut-2-enoyl scaffold is present in various bioactive compounds beyond the realm of isoprenoids. The ability to introduce this moiety via a reactive thioester intermediate like this compound provides a strategic advantage in the synthesis of these specialized chemicals. Research into the reactivity of thioesters continues to uncover new synthetic methodologies where such compounds can be applied. researchgate.netnih.gov

Q & A

Q. What experimental controls are critical when synthesizing S-isopropyl 3-methylbut-2-enethioate to avoid byproduct formation?

  • Methodological Answer : Use anhydrous solvents and rigorously exclude oxygen/moisture to prevent oxidation of the thiol precursor. Monitor reaction pH to avoid acid-catalyzed elimination side reactions. Implement quenching protocols (e.g., rapid cooling) to terminate reactions at optimal conversion points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.